2-[(but-3-yn-1-yl)amino]acetic acid hydrochloride
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Overview
Description
2-[(but-3-yn-1-yl)amino]acetic acid hydrochloride is a chemical compound with the molecular formula C6H9NO2·HCl. It is also known by its IUPAC name, but-3-yn-1-ylglycine hydrochloride . This compound is characterized by the presence of an amino group attached to a but-3-yn-1-yl chain and an acetic acid moiety, forming a hydrochloride salt. It is commonly used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
The synthesis of 2-[(but-3-yn-1-yl)amino]acetic acid hydrochloride typically involves the reaction of but-3-yn-1-amine with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then acidified with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality of the final product.
Chemical Reactions Analysis
2-[(but-3-yn-1-yl)amino]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-[(but-3-yn-1-yl)amino]acetic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various derivatives and complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme-substrate interactions and protein modifications.
Mechanism of Action
The mechanism of action of 2-[(but-3-yn-1-yl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The presence of the but-3-yn-1-yl group allows for unique interactions with target molecules, leading to specific biological effects .
Comparison with Similar Compounds
2-[(but-3-yn-1-yl)amino]acetic acid hydrochloride can be compared with other similar compounds, such as:
2-[(but-3-yn-1-yl)(methyl)amino]acetic acid hydrochloride: This compound has a similar structure but with an additional methyl group attached to the amino nitrogen.
The uniqueness of this compound lies in its specific structural features and reactivity, making it valuable for various research and industrial applications.
Properties
CAS No. |
2613381-84-1 |
---|---|
Molecular Formula |
C6H10ClNO2 |
Molecular Weight |
163.6 |
Purity |
95 |
Origin of Product |
United States |
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